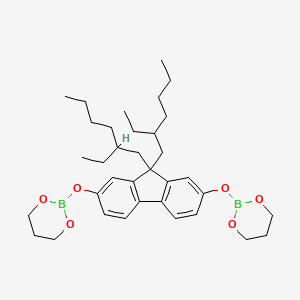
2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” is a complex organic compound that features a fluorene core substituted with ethylhexyl groups and dioxaborinane moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” typically involves the following steps:
Synthesis of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with 2-ethylhexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Dioxaborinane Moieties: The dioxaborinane groups can be introduced through a reaction between the fluorene derivative and boronic acid or boronic ester in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the dioxaborinane moieties to boronic acids or boronic esters.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or boronic esters.
Substitution: Various alkyl or aryl-substituted fluorene derivatives.
科学研究应用
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its excellent electron-transporting properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology
Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various assays.
Medicine
Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.
Industry
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The compound exerts its effects primarily through its ability to transport electrons efficiently. The fluorene core provides a rigid, planar structure that facilitates electron delocalization, while the dioxaborinane moieties enhance solubility and processability. The molecular targets include various electron-accepting and electron-donating materials in electronic devices.
相似化合物的比较
Similar Compounds
9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the dioxaborinane moieties but shares the fluorene core.
2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Contains bromine substituents instead of dioxaborinane groups.
2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborolane): Similar structure but with dioxaborolane instead of dioxaborinane.
Uniqueness
The presence of dioxaborinane moieties in “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” imparts unique solubility and electronic properties, making it particularly suitable for applications in organic electronics.
属性
分子式 |
C35H52B2O6 |
|---|---|
分子量 |
590.4 g/mol |
IUPAC 名称 |
2-[7-(1,3,2-dioxaborinan-2-yloxy)-9,9-bis(2-ethylhexyl)fluoren-2-yl]oxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C35H52B2O6/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(42-36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)43-37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3 |
InChI 键 |
YEMRKPSPAXPCOJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)OC2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)OB5OCCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


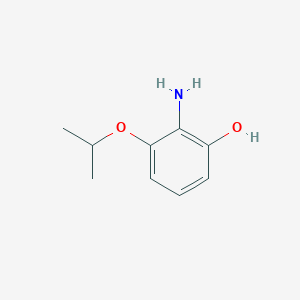
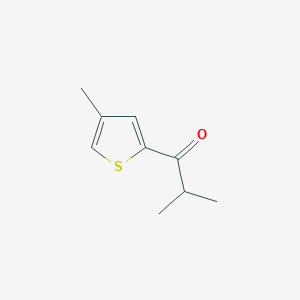
![9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
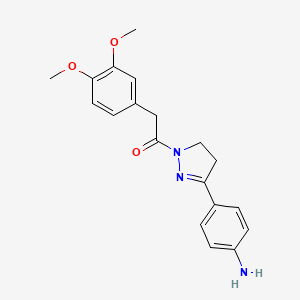
![(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13075314.png)
![4-[2-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13075323.png)
![(6R,7R)-Benzhydryl7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13075331.png)
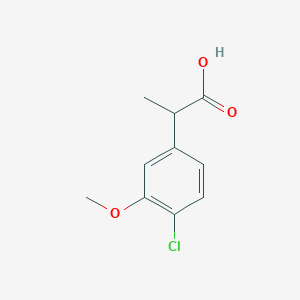

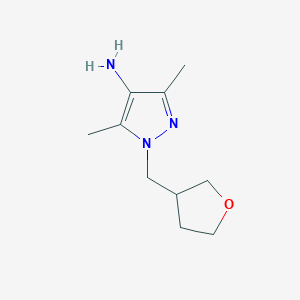
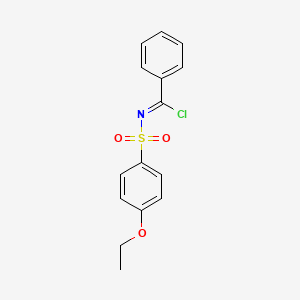
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
![[(5-{[(2-Chlorophenyl)amino]sulfonyl}-1,3-benzoxazol-2-yl)thio]acetic acid](/img/structure/B13075376.png)

